AC708
Description
AC708 (also known as PLX73086) is a small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and osteoclasts . Preclinical studies demonstrate its high specificity for CSF1R over closely related kinases such as PDGFRα/β, FLT3, and KIT, with IC50 values of 26 nM (CSF-1-mediated phosphorylation) and 33 nM (IL-34-mediated phosphorylation) . In functional assays, this compound inhibited CSF-1-dependent osteoclast differentiation (IC50 = 15 nM) and reduced MCP-1 cytokine release in human monocytes (IC50 ≈ 90 nM), outperforming benchmark compounds like GW2580 .
In vivo, this compound reduced tumor-associated macrophages (TAMs) by 65–86% in ovarian cancer models and synergized with anti-VEGF therapies (e.g., B20 antibody) to decrease tumor burden by 83–98% . Despite promising preclinical data, its clinical development was terminated in 2018 .
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC708; AC-708; AC 708. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar CSF1R Inhibitors
PLX3397 (Pexidartinib)
- Specificity : PLX3397 inhibits CSF1R, KIT, and FLT3, resulting in broader kinase activity compared to AC708’s selective CSF1R targeting .
- Preclinical Data : While this compound achieved >80% reduction in TAMs at 100 mg/kg in breast cancer models , PLX3397’s macrophage depletion varied by tumor type, with partial responses in TGCT .
PLX5622
- Application Focus: Primarily developed for non-oncologic indications (e.g., Alzheimer’s disease), contrasting with this compound’s oncology-driven preclinical use .
- Mechanistic Overlap : Both compounds reduce TAMs, but PLX5622’s prolonged dosing in neurodegenerative models highlights divergent therapeutic priorities .
2G2 (Anti-CSF1R Antibody)
- Efficacy: In ovarian cancer models, 2G2 combined with bevacizumab reduced tumor weight by 51% and TAMs by 64% , less pronounced than this compound’s 83–98% tumor reduction .
- Administration: As a monoclonal antibody, 2G2 offers longer half-life but lacks the oral bioavailability of small-molecule inhibitors like this compound .
GW2580
- Potency: this compound demonstrated superior inhibition of MCP-1 release (IC50 = 93 nM vs. GW2580’s 148 nM in CSF-1-stimulated monocytes) .
- Therapeutic Use : GW2580 is primarily a research tool, whereas this compound advanced to IND-enabling studies before discontinuation .
Key Findings from Preclinical Studies
Table 1: Comparative Efficacy of CSF1R Inhibitors
Mechanistic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
